Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6, a drug-metabolizing enzyme. EMTPP undergoes P450 2D6-mediated hydroxylation and dehydrogenation, leading to the formation of a reactive imidazo-methide-like metabolite. This metabolite adducts to the P450 2D6 apoprotein, resulting in enzyme inactivation. []
Relevance: EMTPP shares the core imidazole ring structure with "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine". Both compounds feature an alkyl substituent at the N1 position of the imidazole ring (ethyl in EMTPP, isobutyl in the target compound). This structural similarity suggests potential for shared metabolic pathways and reactivity, particularly concerning the formation of imidazo-methide-like intermediates. []
Compound Description: KIM-161 exhibits potent cytotoxic activity against HCT116 colon cancer and HL60 leukemia cell lines. Unlike tirbanibulin, KIM-161 does not rely on tubulin or Src kinase inhibition for its anticancer effects. Instead, it downregulates kinases like BRK, FLT, and JAK family members and suppresses signaling pathways involving ERK1/2, GSK-3α/β, HSP27, STAT2, and AMPKα1. []
Relevance: KIM-161, while structurally distinct from "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine" in its overall scaffold, highlights the biological activity associated with N-benzylacetamide substituents. Both compounds possess this specific moiety, suggesting potential for shared pharmacological properties, despite the differences in their imidazole ring modifications. []
Compound Description: Compound 22b is a potent glutaminyl cyclase (QC) inhibitor, developed through a structure-based optimization approach. In lung cancer cells, 22b reduces the CD47/SIRPα interaction, a "don't eat me" signal for immune cells, leading to enhanced phagocytosis by macrophages. []
Relevance: Compound 22b, containing a benzimidazole moiety, is related to "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine" by the presence of a substituted imidazole ring. Although the target compound features an imidazole, not benzimidazole, core, the common nitrogen-containing heterocycle suggests potential for comparable biological activity, particularly concerning interactions with enzymes like QC. []
Compound Description: Compound 60 is a high-affinity A2B adenosine receptor (AdoR) antagonist. It exhibits high selectivity for the human A2B AdoR over the A1, A2A, and A3 subtypes. This compound is a potential therapeutic candidate for the treatment of asthma, a condition in which A2B AdoR activation is thought to contribute to bronchial hyperresponsiveness. []
Relevance: While not directly containing an imidazole ring, Compound 60 highlights the significance of benzyl substitutions on heterocyclic systems. Both this compound and "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine" feature a benzyl group attached to a nitrogen-containing heterocycle (pyrazole in Compound 60, imidazole in the target compound). This shared structural feature might influence their binding interactions and selectivity profiles toward various biological targets. []
Compound Description: This compound is a simple imidazole derivative where the imidazole ring is substituted with a benzyl group at the N1 position and a methyl group at the C5 position. The imidazole ring is connected to a 1,3,4-oxadiazole ring at the C2 position. []
Relevance: This compound is structurally similar to "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine" as both compounds share the core structure of a 1-benzyl-5-substituted-1H-imidazole. The key difference lies in the substituents at the C2 position of the imidazole ring and the additional substituent on the benzyl group in the target compound. This similarity suggests that both compounds may exhibit comparable physicochemical properties. []
Compound Description: Compound 5f is a potent inhibitor of the fungal enzyme sterol 14α-demethylase (CYP51) and exhibits strong activity against Candida albicans strains. While potent against the fungal target, it lacks selectivity over the human homologue of CYP51. []
Relevance: Compound 5f exemplifies the biological activity associated with imidazole-containing compounds, particularly in the context of antifungal activity. Despite structural differences from "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine", the shared imidazole ring suggests a potential for antifungal properties in the target compound, warranting further investigation. []
Compound Description: Compound 12c also exhibits potent inhibitory activity against CYP51 and demonstrates good antifungal activity against C. albicans strains. Notably, 12c displays higher selectivity for the fungal CYP51 over the human homologue compared to posaconazole, a clinically used antifungal drug. []
Relevance: While Compound 12c contains a triazole ring instead of an imidazole, its structural similarity to 5f and its potent antifungal activity emphasize the importance of exploring nitrogen-containing heterocycles for targeting fungal CYP51. This finding further supports the possibility of "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine" exhibiting antifungal activity due to its imidazole moiety. []
Compound Description: Compound 3n exhibits potent antitumor activity against MCF-7 and K562 cells with IC50 values of 20.2 and 9.3 μM, respectively. It belongs to a series of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines. []
Relevance: Compound 3n, featuring a piperazine ring linked to a substituted imidazole, provides insight into the potential biological activity of "N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine". While the target compound does not contain a piperazine ring, the presence of a benzyl group on the imidazole ring in both compounds suggests potential for similar interactions with biological targets, including those relevant to antitumor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.